molecular formula C18H19BrO5 B5962835 2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone

2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone

Cat. No.: B5962835
M. Wt: 395.2 g/mol
InChI Key: NQPMVHGEIVWMSC-UHFFFAOYSA-N
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Description

2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones

Properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO5/c1-21-12-5-6-13(16(9-12)22-2)15(20)7-11-8-17(23-3)18(24-4)10-14(11)19/h5-6,8-10H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPMVHGEIVWMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CC(=C(C=C2Br)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone typically involves the bromination of a precursor compound followed by a series of reactions to introduce the methoxy groups and the ethanone moiety. Common synthetic routes may include:

    Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: Introduction of methoxy groups using methanol and a strong acid or base as a catalyst.

    Ketone Formation: Formation of the ethanone group through Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(2-carboxy-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanoic acid.

    Reduction: Formation of 2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanol.

    Substitution: Formation of 2-(2-substituted-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The presence of bromine and methoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanol: A reduced form of the compound with an alcohol group.

    2-(2-chloro-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone: A similar compound with a chlorine atom instead of bromine.

    2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanoic acid: An oxidized form of the compound with a carboxylic acid group.

Uniqueness

2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone is unique due to the specific arrangement of bromine and methoxy groups, which can influence its chemical reactivity and potential applications. The presence of multiple methoxy groups can enhance its solubility and stability, making it a valuable intermediate in organic synthesis.

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